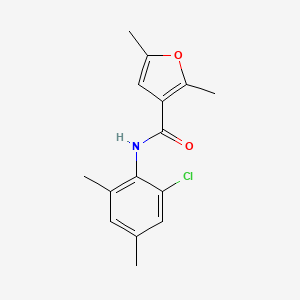
N-(2-oxooxolan-3-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxooxolan-3-yl)benzenesulfonamide, also known as W-7, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of sulfonamide compounds and is known for its ability to inhibit calmodulin-dependent enzymes.
作用机制
N-(2-oxooxolan-3-yl)benzenesulfonamide inhibits calmodulin-dependent enzymes by binding to the calmodulin binding site on the enzyme. This binding prevents the enzyme from interacting with calmodulin, which is required for its activation. The exact mechanism of this inhibition is still under investigation, but it is believed that N-(2-oxooxolan-3-yl)benzenesulfonamide induces a conformational change in the enzyme that prevents calmodulin binding.
Biochemical and Physiological Effects:
The inhibition of calmodulin-dependent enzymes by N-(2-oxooxolan-3-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. For example, inhibition of myosin light chain kinase by N-(2-oxooxolan-3-yl)benzenesulfonamide results in relaxation of smooth muscle, which has been used to treat conditions such as hypertension and angina. Inhibition of Ca2+/calmodulin-dependent protein kinase II by N-(2-oxooxolan-3-yl)benzenesulfonamide has been shown to reduce the growth of cancer cells and prevent neuronal death in models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2-oxooxolan-3-yl)benzenesulfonamide has several advantages for use in lab experiments. It is a highly specific inhibitor of calmodulin-dependent enzymes, which allows for the study of these enzymes in isolation. It is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to its use. For example, it can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, it may not be effective in inhibiting all calmodulin-dependent enzymes, which can limit its utility in some studies.
未来方向
There are several future directions for research on N-(2-oxooxolan-3-yl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of calmodulin-dependent enzymes. Another area of interest is the study of the role of calmodulin-dependent enzymes in diseases such as cancer and neurodegenerative diseases. Additionally, there is interest in using N-(2-oxooxolan-3-yl)benzenesulfonamide in the development of new therapeutics for these diseases. Overall, the study of N-(2-oxooxolan-3-yl)benzenesulfonamide and its effects on calmodulin-dependent enzymes has the potential to lead to new insights into the role of these enzymes in biological processes and the development of new therapeutics for a variety of diseases.
合成方法
The synthesis of N-(2-oxooxolan-3-yl)benzenesulfonamide involves the reaction between 3-chloro-4-nitrobenzenesulfonamide and ethyl 3-oxobutanoate in the presence of a base such as potassium carbonate. The resulting product is then reduced using hydrogen gas and palladium on carbon catalyst to yield N-(2-oxooxolan-3-yl)benzenesulfonamide.
科学研究应用
N-(2-oxooxolan-3-yl)benzenesulfonamide has been widely used in scientific research as a tool to study the role of calmodulin-dependent enzymes in various biological processes. It has been shown to inhibit the activity of several calmodulin-dependent enzymes such as myosin light chain kinase, Ca2+/calmodulin-dependent protein kinase II, and protein kinase C. This inhibition has been used to study the role of these enzymes in processes such as smooth muscle contraction, cell proliferation, and synaptic plasticity.
属性
IUPAC Name |
N-(2-oxooxolan-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c12-10-9(6-7-15-10)11-16(13,14)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLUVQZTORGCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-benzylpiperidin-4-yl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)propanamide](/img/structure/B7532737.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B7532743.png)
![3-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-1,1-dioxo-2H-1lambda6,2,3-benzothiadiazin-4-one](/img/structure/B7532747.png)
![(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl 3-(methanesulfonamido)benzoate](/img/structure/B7532748.png)
![[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate](/img/structure/B7532755.png)
![N-[3-(dimethylamino)propyl]-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7532771.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532774.png)
![N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide](/img/structure/B7532782.png)
![2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide](/img/structure/B7532795.png)
![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)
![N-[1-[1-[2-(tert-butylcarbamoylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532824.png)
![N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532836.png)

![[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)